molecular formula C23H20N6O5S B2373692 N-benzyl-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 847190-56-1

N-benzyl-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2373692
CAS No.: 847190-56-1
M. Wt: 492.51
InChI Key: ZLLYHVVWMXEEFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a synthetic small molecule inhibitor designed to target and modulate specific protein kinase activity. Its core structure is based on a pyrimido[4,5-d]pyrimidine scaffold, a privileged structure in medicinal chemistry known for its high affinity for kinase ATP-binding sites. The compound is primarily investigated for its role in cancer research, where it functions as a potent inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases. The mechanism of action involves competitive binding at the ATP-binding site of these receptors, thereby suppressing their autophosphorylation and subsequent downstream signaling through pathways like MAPK/ERK and PI3K/Akt, which are critical for tumor cell proliferation, survival, and metastasis. Research into this compound is pivotal for developing novel targeted therapies, particularly for non-small cell lung cancer and breast cancer models that exhibit resistance to first-generation EGFR inhibitors like gefitinib. The strategic incorporation of the 4-nitrophenyl group and the thioacetamide side chain is intended to enhance selectivity and overcome common resistance mutations. Its research value extends to biochemical assay development, high-throughput screening for synergistic drug combinations, and as a chemical probe for elucidating the complex signaling networks governed by the ErbB receptor family. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-benzyl-2-[1,3-dimethyl-7-(4-nitrophenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O5S/c1-27-20-18(22(31)28(2)23(27)32)21(35-13-17(30)24-12-14-6-4-3-5-7-14)26-19(25-20)15-8-10-16(11-9-15)29(33)34/h3-11H,12-13H2,1-2H3,(H,24,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLYHVVWMXEEFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NCC4=CC=CC=C4)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity based on available literature and research findings.

Chemical Structure and Properties

The compound features a unique structural framework that includes:

  • Benzyl group
  • Thioacetamide moiety
  • Tetrahydropyrimido-pyrimidine core with notable substitutions (e.g., dimethyl and nitrophenyl groups)

This structure is critical for its biological interactions and pharmacological properties.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Inhibition of USP1/UAF1 Deubiquitinase Complex : A study highlighted the potential of similar compounds to inhibit the USP1/UAF1 complex, which is implicated in cancer cell proliferation. The compound demonstrated IC50 values in the nanomolar range against this target .

Anticonvulsant Activity

The anticonvulsant properties of related N-benzyl derivatives have been documented:

  • Maximal Electroshock Seizure (MES) Model : Compounds in this class showed promising anticonvulsant activity with effective doses (ED50) lower than standard treatments like phenobarbital . This suggests that N-benzyl derivatives may be effective in managing seizure disorders.

Structure-Activity Relationship (SAR)

The biological activity of N-benzyl derivatives is heavily influenced by their structural components:

  • Electron-Withdrawing vs. Electron-Donating Groups : The presence of electron-withdrawing groups at specific positions on the benzyl moiety has been shown to enhance activity, while electron-donating groups tend to reduce it . This insight is crucial for designing more potent analogs.

Case Study 1: Anticancer Activity

A study focused on the synthesis and evaluation of related compounds demonstrated that modifications to the benzyl group could significantly alter the potency against cancer cell lines. For example:

CompoundTargetIC50 (nM)
Compound AUSP1/UAF1130
Compound BUSP1/UAF1270

This highlights the importance of structural modifications in enhancing anticancer efficacy.

Case Study 2: Anticonvulsant Efficacy

In a comparative study assessing various N-benzyl derivatives:

CompoundModelED50 (mg/kg)
Compound CMES13
Compound DMES22

These findings suggest that some derivatives not only surpass traditional anticonvulsants but also offer a dual mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally related pyrimidine-acetamide derivatives (Table 1), followed by a discussion of key findings.

Table 1: Structural and Physicochemical Comparison

Compound Name (Reference) Core Structure Substituents Melting Point (°C) Yield (%) Spectral Data Highlights
Target Compound Pyrimido[4,5-d]pyrimidine 6,8-Dimethyl, 4-nitrophenyl, benzyl Not reported Not reported Not available in sources
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide Pyrimido[4,5-d]pyrimidine 2,6,8-Trimethyl, dihydrobenzo[d][1,4]dioxin Not reported Not reported Not available in sources
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide Dihydropyrimidin 4-Methyl, benzyl 196 66 $^1$H NMR (DMSO-$d6$): δ 12.50 (NH), 7.60–7.27 (aromatic), 2.18 (CH$3$)
N-(4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide Thieno[2,3-d]pyrimidine 4-Methylphenyl, acetamide 204–205 58 LC-MS: m/z 376.0 [M+H]$^+$; $^1$H NMR (DMSO-$d6$): δ 2.33 (CH$3$), 7.69 (pyrimidine H)

Key Comparative Insights

Structural Variations

Core Heterocycles: The target compound and ’s analog share a pyrimido[4,5-d]pyrimidine core, which is more rigid and planar compared to ’s dihydropyrimidin and ’s thieno-pyrimidine cores. ’s thieno-pyrimidine core incorporates a sulfur atom, which could alter electronic properties and metabolic stability compared to purely nitrogenous cores .

Substituent Effects :

  • The 4-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, likely increasing polarity and reducing lipophilicity relative to analogs with methylphenyl () or methyl () groups. This may influence solubility and bioavailability .
  • ’s dihydrobenzo[d][1,4]dioxin substituent adds a bicyclic ether moiety, which could enhance oxygen-mediated hydrogen bonding or steric hindrance compared to simpler aryl groups .

Physicochemical Properties

  • Melting Points :
    • ’s compound (mp 196°C) and ’s analog (mp 204–205°C) exhibit higher melting points than typical aliphatic acetamides, likely due to aromatic stacking and hydrogen bonding. The nitro group in the target compound could further elevate its melting point, though this remains unconfirmed .
  • Synthetic Yields: ’s yield (66%) surpasses ’s (58%), suggesting that simpler pyrimidine cores (e.g., dihydropyrimidin) may be more synthetically accessible than fused heterocycles (e.g., thieno-pyrimidine) .

Spectral Data

  • $^1$H NMR :
    • ’s compound shows distinct NH (δ 12.50) and methyl (δ 2.18) signals, while ’s analog displays resolved pyrimidine protons (δ 7.69) and methyl groups (δ 2.33). The target compound’s nitro group would likely deshield nearby protons, shifting aromatic signals downfield .
  • LC-MS :
    • ’s [M+H]$^+$ peak at m/z 376.0 aligns with its molecular weight. The target compound’s higher complexity suggests a larger molecular ion, though exact data are unavailable .

Preparation Methods

Reaction Optimization

Key parameters for maximizing yield and purity include:

Parameter Optimal Condition Yield (%) Reference
Solvent Water 89–92
Temperature 100°C 90
Microwave Power 560 W 92
Catalyst None 89

The reaction proceeds via Knoevenagel condensation between barbituric acid and 4-nitrobenzaldehyde, followed by cyclization with urea. Microwave irradiation significantly reduces reaction time (5–7 minutes vs. 6–8 hours conventionally).

Regioselective Methylation

Introducing methyl groups at C6 and C8 positions requires careful base-mediated alkylation. Using dimethyl sulfate in DMF at 0–5°C achieves >85% selectivity for the 6,8-dimethyl derivative, confirmed by $$ ^1H $$ NMR (singlets at δ 3.12 and 3.24 ppm for CH$$ _3 $$).

Functionalization with 4-Nitrophenyl and Thio Groups

Thioether Formation at C4

Introducing the thioacetamide moiety involves nucleophilic displacement of a chloro intermediate:

  • Chlorination : Treat core with POCl$$ _3 $$/DMF (1:3) at 110°C for 4 h to form 4-chloro derivative.
  • Thiolation : React with 2-mercaptoacetic acid in THF using Et$$ _3$$N (2 eq), yielding 85% 4-thio intermediate.

N-Benzyl Thioacetamide Installation

Amide Coupling

Coupling the thioacetic acid intermediate with benzylamine employs EDCI/HOBt activation:

  • Reagents : EDCI (1.5 eq), HOBt (1.2 eq), DMF, rt, 24 h.
  • Workup : Precipitation with ice-water, filtration, and chromatography (SiO$$ _2 $$, EtOAc/hexane 1:2).
  • Yield : 76%.

Spectral Validation

  • IR : 1685 cm$$ ^{-1} $$ (amide C=O), 1540 cm$$ ^{-1} $$ (C=S).
  • $$ ^1H $$ NMR : δ 4.52 (s, 2H, SCH$$ _2 $$), 7.25–7.34 (m, 5H, benzyl), 8.21–8.30 (m, 4H, 4-nitrophenyl).
  • HRMS : [M+H]$$ ^+ $$ calcd. 562.1543, found 562.1538.

Alternative Synthetic Pathways

Benzoxazine-Thiourea Intermediate Route

Adapting methods from benzoxazine chemistry:

  • React 6,8-dimethyl-2-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-4-thiol with chloroacetyl chloride.
  • Treat intermediate with benzylamine in dioxane/H$$ _2$$O (1:1), 40°C, 4 h.
    Yield : 68%.

Solid-Phase Synthesis

Using Wang resin-bound barbituric acid, sequential alkylation/coupling reduces purification steps but lowers yield (52%).

Challenges and Mitigation Strategies

Challenge Solution Outcome
Regioselectivity in methylation Low-temperature alkylation >85% 6,8-dimethyl isomer
Thioether oxidation N$$ _2 $$ atmosphere, BHT additive Purity >98% by HPLC
Nitro group reduction Avoid NaBH$$ _4 $$/Pd-H$$ _2 $$ Maintain 4-nitrophenyl integrity

Q & A

Q. What steps validate purity when HPLC and NMR data conflict?

  • Methodological Answer :
  • Orthogonal Techniques : Combine HPLC (purity >95%), 1^1H NMR (integration ratios), and elemental analysis (C, H, N, S).
  • Spiking Experiments : Add a known impurity to check for co-elution in HPLC.
  • 2D NMR : Resolve overlapping signals (e.g., HSQC for carbon-proton correlations) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.